molecular formula C16H18N4O3 B12177807 N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12177807
M. Wt: 314.34 g/mol
InChI Key: DQCCHNHXEYEWNC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound that features an indole moiety, which is a significant structure in many biologically active molecules The indole nucleus is known for its presence in various natural products and synthetic compounds with diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the coupling of an indole derivative with an appropriate amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific structure, which combines the indole moiety with a cyclopropyl group and an ethanediamide linkage. This unique combination of functional groups can result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N'-cyclopropyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C16H18N4O3/c21-14(13-9-10-3-1-2-4-12(10)20-13)17-7-8-18-15(22)16(23)19-11-5-6-11/h1-4,9,11,20H,5-8H2,(H,17,21)(H,18,22)(H,19,23)

InChI Key

DQCCHNHXEYEWNC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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